molecular formula C8H6F2NNaO2 B2521385 Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate CAS No. 2551115-07-0

Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate

Cat. No. B2521385
CAS RN: 2551115-07-0
M. Wt: 209.128
InChI Key: BAAZMVMRJAUCCO-UHFFFAOYSA-M
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Description

The compound "Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate" is not directly studied in the provided papers. However, the papers do discuss sodium salts of related organic compounds, which can offer insights into the behavior of sodium in organic frameworks. For instance, sodium is used to promote Claisen ester condensation reactions, indicating its role in organic synthesis . Additionally, sodium's coordination in various geometries with oxygen atoms is a recurring theme, as seen in the sodium (2-carbamoylphenoxy) acetate salt and the sodium complex molecule in the hemisolvate monohydrate .

Synthesis Analysis

The papers provided do not directly address the synthesis of "Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate," but they do provide valuable information on the synthesis of similar compounds. For example, sodium-promoted Claisen ester condensation is a key reaction in synthesizing ethyl γγγ-trifluoroacetoacetate and its derivatives . This suggests that sodium could play a role in the synthesis of related difluoroacetate compounds through similar condensation reactions.

Molecular Structure Analysis

The molecular structure of sodium salts can vary significantly. In the case of sodium (2-carbamoylphenoxy) acetate salt, the sodium ions are surrounded by different numbers of oxygen atoms, and the structure is stabilized by hydrogen bonds and a variety of intermolecular interactions . Similarly, the sodium atom in the title compound of paper is eight-coordinated in a distorted dicapped-octahedral geometry by eight oxygen atoms. These findings highlight the versatility of sodium's coordination environment in different molecular frameworks.

Chemical Reactions Analysis

Sodium is instrumental in facilitating various chemical reactions. The sodium-promoted Claisen ester condensation is a prime example of sodium's role in organic reactions, where it helps in the formation of esters and ketones from perfluoroesters . This indicates that sodium could potentially be involved in similar reactions concerning the compound of interest, "Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate."

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate" are not directly discussed, the papers do provide insights into the properties of related sodium salts. The crystal structure, hydrogen bonding, and intermolecular interactions are crucial in determining the physical properties of these compounds . The spectroscopic data, such as FT-IR and Raman spectra, are also essential for understanding the chemical properties and have been reported for sodium (2-carbamoylphenoxy) acetate salt .

Scientific Research Applications

Sodium-Promoted Claisen Ester Condensations

Sodium has been utilized to promote Claisen ester condensation reactions, highlighting its role in facilitating complex organic synthesis processes. This application is significant for the preparation of various esters and ketones, demonstrating sodium's utility in organic chemistry (Burdon & McLoughlin, 1964).

Synthesis and Structure of Sodium Complexes

The synthesis of sodium complexes with hydroxypyridine derivatives has been explored, resulting in heteropolynuclear complexes. This research underscores the potential of sodium in the development of new materials with specific chemical and physical properties (McConnell, Motevalli, & Thornton, 1995).

C−H Activation

Sodium acetate has been employed to promote C−H activation, showcasing sodium's catalytic capabilities in enhancing reaction selectivity and efficiency. This application is crucial for modifying organic molecules, thus broadening the scope of chemical transformations (Li, Brennessel, & Jones, 2009).

Sodium in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Research on the crystal structure of sodium-containing NSAIDs has provided insights into their analgesic, anti-inflammatory, and antipyretic activities. Although this is not directly related to the specific sodium compound , it illustrates sodium's role in medicinal chemistry (Konovalova, Kovalenko, Kravchenko, & Chuev, 2021).

Domino Reactions Catalyzed by Sodium Acetate

Sodium acetate has catalyzed domino reactions, leading to the rapid synthesis of medicinally relevant compounds. This highlights sodium's effectiveness in catalyzing multi-component reactions, facilitating the synthesis of complex molecules in a streamlined manner (Elinson, Ryzhkov, Vereshchagin, Korshunov, Novikov, & Egorov, 2017).

properties

IUPAC Name

sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.Na/c1-5-2-3-6(4-11-5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAZMVMRJAUCCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C(=O)[O-])(F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2,2-difluoro-2-(6-methylpyridin-3-yl)acetate

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